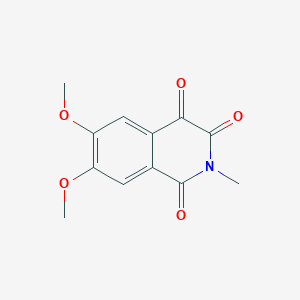![molecular formula C22H23N3O3S B3508458 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B3508458.png)
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide
Descripción general
Descripción
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand that has been widely used in scientific research. It is a benzamide derivative that has a high affinity for SERT and is used to study the role of serotonin in various physiological and pathological conditions.
Mecanismo De Acción
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide binds selectively to SERT and inhibits the reuptake of serotonin from the synaptic cleft into presynaptic neurons. This results in an increase in extracellular serotonin levels and enhances serotonergic neurotransmission. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide has a high affinity for SERT and is highly selective, as it does not bind to other monoamine transporters such as dopamine and norepinephrine transporters.
Biochemical and Physiological Effects:
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. It increases extracellular serotonin levels in the brain and enhances serotonergic neurotransmission. This can lead to changes in mood, behavior, and cognitive function. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide has also been shown to modulate the activity of other neurotransmitter systems, such as the dopaminergic and noradrenergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide has several advantages for lab experiments. It is highly selective for SERT and does not bind to other monoamine transporters, making it a useful tool for studying the role of serotonin in various physiological and pathological conditions. It is also relatively stable and can be used in PET imaging studies to visualize the distribution and density of SERT in the brain. However, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide has some limitations. It is not suitable for studying the effects of drugs that target other monoamine transporters, such as dopamine and norepinephrine transporters. It is also not suitable for studying the effects of drugs that act on other serotonin receptors, such as 5-HT1A and 5-HT2A receptors.
Direcciones Futuras
There are several future directions for the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide in scientific research. One area of interest is the study of the effects of drugs that target the serotonin system on SERT density and function. Another area of interest is the study of the role of SERT in various psychiatric disorders, such as depression and anxiety. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide PET imaging can be used to study changes in SERT density in these disorders and to evaluate the efficacy of drugs that target the serotonin system. Additionally, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide can be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to study the relationship between SERT density and brain structure and function.
Aplicaciones Científicas De Investigación
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide has been extensively used in scientific research to study the role of serotonin in various physiological and pathological conditions. It is commonly used in positron emission tomography (PET) imaging studies to visualize the distribution and density of SERT in the brain. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide PET imaging has been used to study the changes in SERT density in depression, anxiety, and other psychiatric disorders. It has also been used to study the effects of drugs that target the serotonin system, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Propiedades
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-5-16(2)20(12-15)25-29(27,28)21-13-19(7-6-17(21)3)22(26)24-14-18-8-10-23-11-9-18/h4-13,25H,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCTTWKOSCYCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B3508377.png)
![ethyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3508393.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B3508397.png)

![N~1~-(2,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3508416.png)
![2-cyano-3-(2,5-dimethyl-3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}phenyl)-2-propenethioamide](/img/structure/B3508423.png)
![N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B3508430.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3508438.png)
![N-(4-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3508439.png)
![N-cyclopentyl-2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B3508444.png)


![3,7-di-2-furoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3508480.png)
![2-bromo-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B3508491.png)